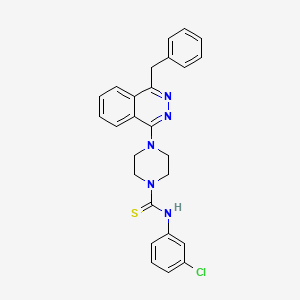
Cdk1-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk1-IN-4 is a selective inhibitor of cyclin-dependent kinase 1 (CDK1), a crucial enzyme involved in cell cycle regulation. CDK1, along with its cyclin partners, plays a pivotal role in the transition from the G2 phase to the M phase of the cell cycle. Inhibition of CDK1 can lead to cell cycle arrest, making this compound a potential candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk1-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain high-purity this compound suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cdk1-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives of this compound with modified functional groups .
Applications De Recherche Scientifique
Cdk1-IN-4 has a wide range of scientific research applications, including:
Cancer Research: Inhibition of CDK1 by this compound can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent.
Cell Cycle Studies: This compound is used to study the role of CDK1 in cell cycle regulation and its interactions with other cell cycle proteins.
Drug Development: This compound serves as a lead compound for the development of new CDK1 inhibitors with improved efficacy and selectivity.
Mécanisme D'action
Cdk1-IN-4 exerts its effects by binding to the active site of CDK1, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream substrates required for cell cycle progression. The inhibition of CDK1 leads to cell cycle arrest at the G2/M phase, ultimately resulting in apoptosis of cancer cells .
Comparaison Avec Des Composés Similaires
Cdk1-IN-4 is compared with other CDK1 inhibitors such as dinaciclib and flavopiridol. While all these compounds inhibit CDK1, this compound is unique due to its higher selectivity and potency . Similar compounds include:
Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.
Flavopiridol: A broad-spectrum CDK inhibitor with activity against CDK1, CDK2, CDK4, and CDK6.
This compound stands out due to its specific inhibition of CDK1, making it a valuable tool for targeted cancer therapy .
Propriétés
Formule moléculaire |
C26H24ClN5S |
|---|---|
Poids moléculaire |
474.0 g/mol |
Nom IUPAC |
4-(4-benzylphthalazin-1-yl)-N-(3-chlorophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C26H24ClN5S/c27-20-9-6-10-21(18-20)28-26(33)32-15-13-31(14-16-32)25-23-12-5-4-11-22(23)24(29-30-25)17-19-7-2-1-3-8-19/h1-12,18H,13-17H2,(H,28,33) |
Clé InChI |
ZNJIRQMCOQXGAV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4)C(=S)NC5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


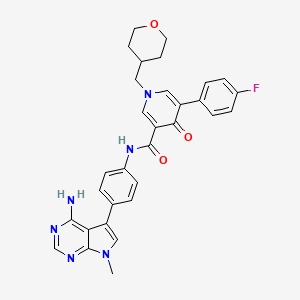


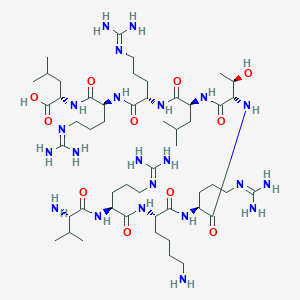
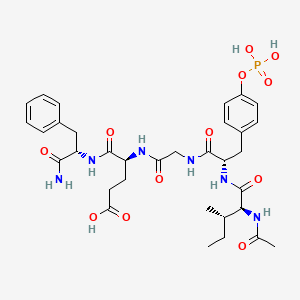

![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)
pyrimidine-2,4-dione](/img/structure/B12398270.png)
![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)
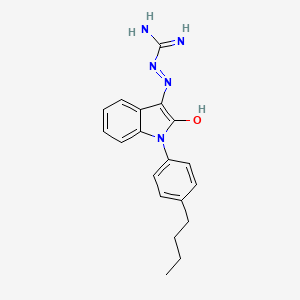
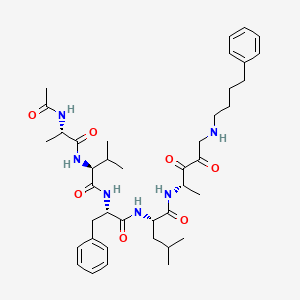
![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)
